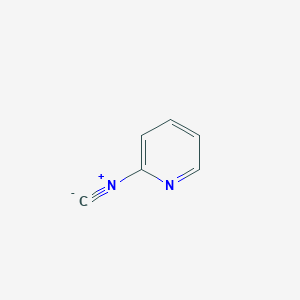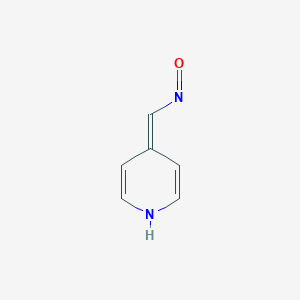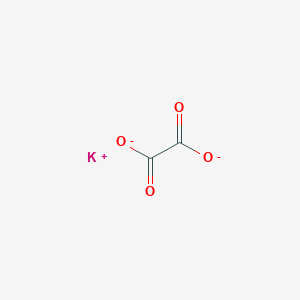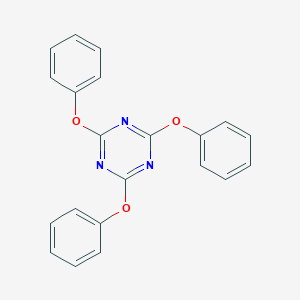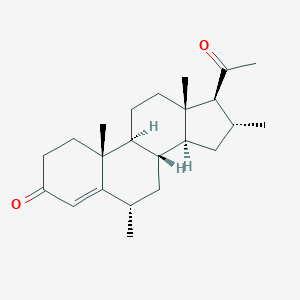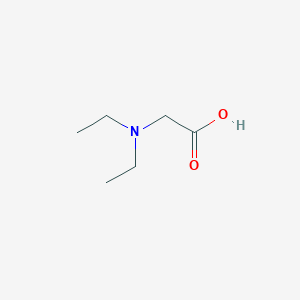
N,N-Diethylglycine
Overview
Description
“N,N-Diethylglycine” is a derivative of the amino acid glycine . It is found naturally in plant and animal cells and in certain foods such as beans, cereal grains, and liver . It is used in the development of glycine-based ionic liquids and emulsifiers .
Synthesis Analysis
“this compound” is a natural N-methylated glycine that occurs as an intermediate metabolite in choline-to-glycine metabolism . It can be formed from trimethylglycine upon the loss of one of its methyl groups . It is also a byproduct of the metabolism of choline .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H13NO2 . Its average mass is 131.173 Da and its monoisotopic mass is 131.094635 Da .
Chemical Reactions Analysis
“this compound” is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) . It is also involved in the choline-to-glycine pathway where it is formed within the mitochondria from betaine (N,N,N-trimethylglycine) by the removal of one methyl group .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 . Its boiling point is 203.2±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 48.4±6.0 kJ/mol . The flash point is 76.7±22.6 °C .
Scientific Research Applications
Synthesis of Arylglycines : DEG is used in the synthesis of arylglycines, a type of amino acid, through the reaction with organomagnesium compounds. This process involves the use of Diethyl N-Boc-iminomalonate as a reactive electrophilic glycine equivalent (Calí & Begtrup, 2004).
Crystal Structure Studies : Research on the crystal structure of N-Acetyl-Cα,α-diethylglycine, a derivative of DEG, helps in understanding its molecular configuration and properties. These studies are significant in the field of molecular chemistry and crystallography (Gałdecki et al., 1992).
Conformational Studies in Peptide Design : DEG is studied for its unique conformational features in peptide design. Despite its rare 2.05-helical conformation, DEG's poor reactivity limits its use. Research shows that oligomers formed from tetrahydrothiopyran-containing precursors can effectively build DEG homopeptides (De Zotti & Clayden, 2019).
Fermentative Production of Amino Acid Derivatives : DEG derivatives, like N-ethylglycine, are produced fermentatively using recombinant Corynebacterium glutamicum. This process is significant in the production of N-methylated amino acids for pharmaceutical and detergent applications (Mindt et al., 2019).
Synthesis of DEG Esters : Research on synthesizing various N,N-diethylglycine esters has been conducted, which is relevant in the field of organic chemistry (Li Wei-jie, 2005).
Study of Glycinergic Neurotransmission : The effects of DEG on glycinergic neurotransmission are studied, which is important in understanding its potential analgesic effects and interaction with glycine transporters and receptors (Barsch et al., 2021).
Investigation of Conformational Tendencies : DEG's conformational tendencies are explored in various peptides, providing insights into the structural and conformational versatility of peptides containing DEG (Casanovas et al., 2012).
Mechanism of Action
Target of Action
N,N-Diethylglycine (DEG) is a derivative of the amino acid glycine .
Mode of Action
It’s believed that deg, like dmg, may be involved in transmethylation processes, where it donates its methyl groups to help produce sulfur-adenosylmethionine (same), a metabolite essential for many cellular processes . This process could potentially influence various biochemical reactions in the body.
Biochemical Pathways
DEG may be involved in the metabolism of homocysteine to methionine, similar to DMG . In this pathway, betaine, formed from choline, donates a methyl group to homocysteine to form methionine, and DEG is formed by the removal of one methyl group from betaine . Methionine is an essential amino acid involved in protein synthesis and other metabolic processes.
Pharmacokinetics
DMG is known to be well-absorbed and distributed throughout the body, and it’s metabolized in the liver . More research is needed to confirm the ADME properties of DEG.
Result of Action
Studies on dmg have shown that it can promote the proliferation of human epidermal keratinocytes, increase their migration rate, and upregulate the synthesis and release of specific growth factors . It also exerts robust anti-inflammatory and antioxidant effects . Similar effects could potentially be expected from DEG, but more research is needed to confirm this.
Action Environment
The action, efficacy, and stability of DEG can be influenced by various environmental factors. For instance, in animal husbandry, DMG has been used to improve feed/weight ratio, induce fattening, and boost physical performance . It’s possible that DEG could have similar uses and that its efficacy could be influenced by factors such as diet and physical activity.
Biochemical Analysis
Biochemical Properties
N,N-Diethylglycine is involved in various biochemical reactions. It is formed within the mitochondria from betaine (N,N,N-trimethylglycine) by the removal of one methyl group . It is also a byproduct of the metabolism of choline .
Cellular Effects
It has been suggested that oral administration of N,N-Dimethylglycine, a tertiary amino acid, presumably enhances oxygen utilization by tissue and complex with free radicals . Beneficial effects are improved endurance performance and reduction fatigue in humans and animals .
Molecular Mechanism
It is known to act as an agonist of the glycine site of the NMDA receptor .
Temporal Effects in Laboratory Settings
It has been found that N,N-Dimethylglycine at 1 g Na-DMG/kg improved the feed:gain ratio in broilers without DMG being accumulated in consumer parts .
Metabolic Pathways
This compound is involved in the choline-to-glycine metabolic pathway . It is formed within the mitochondria from betaine (N,N,N-trimethylglycine) by the removal of one methyl group .
properties
IUPAC Name |
2-(diethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDXUYKISDCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166941 | |
| Record name | N,N-Diethylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1606-01-5 | |
| Record name | N,N-Diethylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC379GNX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of N,N-Diethylglycine on glycine transporters?
A: this compound (DEG) acts as a low-affinity substrate for both GlyT1 and GlyT2, the two main glycine transporters. This means that DEG can bind to these transporters and be transported into cells, but with lower efficiency than glycine itself []. This action potentially increases the extracellular concentration of glycine, leading to enhanced glycinergic neurotransmission.
Q2: How does this compound interact with glycine receptors?
A: In addition to its effects on glycine transporters, DEG also acts as a mild positive allosteric modulator of GlyRα1 at intermediate concentrations []. This means that DEG can bind to a site on the GlyRα1 receptor distinct from the glycine binding site, enhancing the receptor's response to glycine.
Q3: What is the significance of the structural similarity between this compound and other known GlyT1 substrates?
A: The structural resemblance of DEG to other GlyT1 substrates suggests that it might compete with glycine for binding to these transporters. This competition could lead to an increase in extracellular glycine levels, contributing to the potential analgesic effects of DEG [].
Q4: What are the implications of this compound being a metabolite of propacetamol?
A: Propacetamol, a prodrug of acetaminophen, is metabolized in vivo into DEG and acetaminophen [, ]. While acetaminophen is known for its analgesic properties, the discovery of DEG's interaction with glycine transporters and receptors suggests that it might contribute to the overall analgesic effect of propacetamol.
Q5: Can you explain the allergic contact dermatitis associated with propacetamol in the context of this compound?
A: Research indicates that allergic contact dermatitis from propacetamol is likely due to sensitization to activated this compound []. Propacetamol acts as an activated form of DEG, facilitating its transfer to nucleophilic residues of proteins, triggering an immune response in sensitive individuals.
Q6: How is this compound used as a protecting group in peptide synthesis, and what unexpected side reaction was observed?
A: While t-amyloxycarbonyl (AOC) is used as a protecting group in peptide synthesis, using AOC-chloride with certain amino acid esters led to the unexpected formation of ureid-type byproducts. The use of this compound ethyl ester instead of triethylamine successfully suppressed this side reaction [].
Q7: What is the role of this compound in the synthesis of propacetamol hydrochloride?
A: In a streamlined synthesis of propacetamol hydrochloride, chloroacetic acid-4-acetylamino phenyl ester undergoes amination with diethylamine, directly yielding N,N'-diethylglycine 4-acetylamino phenyl ester, which is then acidified to obtain the final product [].
Q8: What spectroscopic techniques are used to characterize this compound esters?
A: Researchers utilize Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (~1HNMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the chemical structures of various synthesized this compound esters [].
Q9: What are the optimal reaction conditions for synthesizing this compound esters using tin(II) chloride as a catalyst?
A: Research indicates that a molar ratio of fatty alcohol:this compound:tin(II) chloride of 1:1.2:0.09, refluxing in cyclohexane for 2.5 hours are the optimal conditions for achieving high yields (89.3%~97.6%) of this compound esters [].
Q10: How has this compound been studied in the context of complex formation with metal ions?
A: this compound's complex formation with copper(II) has been investigated in acetonitrile []. Further research explored complex compounds of copper(II) and zinc(II) with this compound in both water and water-methanol systems [, ]. These studies contribute to understanding the coordination chemistry of this compound and its potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




